Hydrazinosuccinate

Description

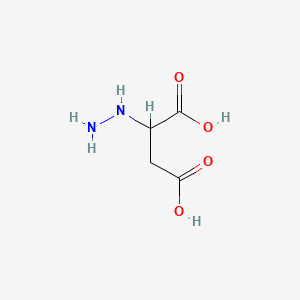

Structure

2D Structure

3D Structure

Properties

CAS No. |

92751-07-0 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

2-hydrazinylbutanedioic acid |

InChI |

InChI=1S/C4H8N2O4/c5-6-2(4(9)10)1-3(7)8/h2,6H,1,5H2,(H,7,8)(H,9,10) |

InChI Key |

RLFYROFKMULBFJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)NN)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Natural Product Intermediacy of Hydrazinosuccinate

Genetic Basis and Regulation of Hydrazinosuccinate Biosynthetic Gene Clusters

The enzymes required for the biosynthesis of this compound and related secondary metabolites are encoded by genes that are typically clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC). researchgate.net This co-localization facilitates the coordinated expression of all necessary pathway components. researchgate.net

Regulation of these BGCs is complex and can occur at multiple levels. Many BGCs are transcriptionally silent under standard laboratory conditions, requiring specific environmental or physiological signals for activation. nih.gov The regulation is often controlled by a combination of global and cluster-specific regulators. nih.gov

Cluster-Specific Regulators : Approximately half of all BGCs contain one or more regulatory genes within the cluster itself. nih.gov These often encode transcription factors that act as activators for the other genes in the BGC. The Streptomyces Antibiotic Regulatory Protein (SARP) family is a well-known group of activators frequently associated with bioactive compound production. nih.gov

Global Regulators : BGCs lacking internal regulators are controlled by global transcription factors that respond to broader signals such as nutrient availability (carbon, nitrogen), pH, or light. nih.gov Examples include CreA for carbon repression and AreA for nitrogen concentration response in fungi. nih.gov

The discovery and expression of BGCs responsible for producing this compound-derived compounds can be guided by identifying the presence of genes encoding key enzyme families, such as hydrazine (B178648) synthetases or N-monooxygenases, and their associated regulatory genes. nih.gov This genome mining approach is crucial for uncovering novel natural products and understanding their biosynthetic logic. researchgate.net

Enzymatic Interaction and Inhibition Kinetics of Hydrazinosuccinate

Broader Spectrum of Enzyme Inhibition by Hydrazinosuccinate Analogues

While this compound is a potent inhibitor of aspartate aminotransferase, it and its analogues can also affect other enzymes, particularly those that are PLP-dependent. nih.gov This "off-target" activity is an important consideration in the study of these compounds.

For instance, L-hydrazinosuccinate has been shown to inhibit alanine (B10760859) aminotransferase in the liver, although this inhibition is reversed more quickly than the inhibition of aspartate aminotransferase. nih.gov Furthermore, metabolic studies have suggested that this compound may have an off-target effect on glutamate (B1630785) decarboxylase, another PLP-dependent enzyme responsible for the synthesis of 4-aminobutyric acid (GABA) from glutamate. researchgate.netnih.gov This is considered plausible due to the structural similarity between this compound and the enzyme's substrate. nih.gov

The development of hydrazino analogues of various substrates has been a strategy for creating potent inhibitors for other PLP-dependent enzymes, such as N-succinyl diaminopimelate aminotransferase (DAP-AT), which is involved in bacterial lysine (B10760008) biosynthesis. bristol.ac.uk These hydrazino analogues act as slow-binding inhibitors, demonstrating the broader applicability of this chemical motif in designing enzyme inhibitors. bristol.ac.uk

The table below lists some of the enzymes that are known to be inhibited by this compound and its analogues.

| Enzyme | Inhibitor | Effect |

| Aspartate Aminotransferase | L-Hydrazinosuccinate | Potent, slow-, tight-binding inhibition nih.gov |

| Alanine Aminotransferase | L-Hydrazinosuccinate | Inhibition, but more rapidly reversed than with AAT nih.gov |

| Glutamate Decarboxylase | This compound | Potential off-target inhibition researchgate.netnih.gov |

| N-Succinyl diaminopimelate aminotransferase (DAP-AT) | Hydrazino substrate analogues | Slow-binding inhibition bristol.ac.uk |

Advanced Chemical Synthesis and Derivatization of Hydrazinosuccinate

Methodologies for Stereoselective Synthesis of Hydrazinosuccinate Isomers

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological function, making stereoselective synthesis a key focus of chemical research. msu.edu This field aims to produce specific stereoisomers (enantiomers or diastereomers) preferentially. msu.edu Several strategies have been developed to control the formation of new stereogenic centers during the synthesis of this compound and related compounds. msu.eduanu.edu.auethz.ch

One prominent method involves chiral pool synthesis , which utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to build the target molecule. ethz.ch This approach ensures that at least one stereocenter is predetermined.

Another powerful technique is the use of chiral auxiliaries . ethz.ch In this strategy, an enantiopure group is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Organocatalysis has emerged as a significant tool for stereoselective synthesis. This method employs small, chiral organic molecules as catalysts to induce enantioselectivity in a reaction. For instance, chiral amines have been successfully used to catalyze the asymmetric addition of nucleophiles to electrophiles, a key step in building molecules like this compound.

Furthermore, enzymatic resolutions offer a highly specific method for separating enantiomers from a racemic mixture. ethz.ch Enzymes, being inherently chiral, can selectively react with one enantiomer, allowing the other to be isolated in high purity.

The following table summarizes some of the key methodologies used in stereoselective synthesis:

| Methodology | Description | Key Advantage |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from nature. ethz.ch | Readily available and often inexpensive starting materials. |

| Chiral Auxiliaries | A temporary chiral group directs the stereoselective reaction. ethz.ch | High levels of stereocontrol can be achieved. |

| Organocatalysis | Small chiral organic molecules catalyze the asymmetric reaction. | Avoids the use of potentially toxic and expensive metals. |

| Enzymatic Resolution | An enzyme selectively transforms one enantiomer in a racemic mixture. ethz.ch | High enantiomeric purity of the unreacted isomer. |

Enzymatic Derivatization of this compound

A key enzymatic modification of this compound is its acetylation by the N-acetyltransferase FzmQ. nih.govresearchgate.netrsc.org This reaction is a crucial step in the biosynthetic pathway of fosfazinomycin, a phosphonate (B1237965) natural product. nih.govrsc.org FzmQ catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, forming N-acetylthis compound. nih.govresearchgate.netrsc.org This acetylated product is then further processed by another enzyme, FzmR, which eliminates acetylhydrazine. nih.govresearchgate.netrsc.org Isotope labeling studies have confirmed that the nitrogen atoms from L-aspartate, a precursor to this compound, are incorporated into fosfazinomycin. nih.govrsc.org

Kinetic studies have been conducted to characterize the efficiency of FzmQ. The apparent Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) for this compound have been determined, providing quantitative insights into the enzyme's activity. researchgate.net

| Kinetic Parameter | Value | Substrate |

| Apparent Kₘ | ~0.8 mM researchgate.net | This compound researchgate.net |

| Apparent kcat | ~2.1 s⁻¹ researchgate.net | This compound researchgate.net |

| kcat/Kₘ | ~2.6 x 10³ M⁻¹s⁻¹ | This compound |

Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, which can significantly impact their function, localization, and stability. nih.govthermofisher.com Common PTMs include phosphorylation, glycosylation, acetylation, methylation, and ubiquitination. nih.govabcam.comnih.gov These modifications are essential for regulating a vast array of cellular processes. nih.govthermofisher.com

While the direct post-translational incorporation of this compound into proteins is not a widely documented phenomenon, the enzymes involved in its biosynthesis and derivatization are themselves subject to PTMs. These modifications can regulate the activity of enzymes like FzmQ, thereby controlling the metabolic flux through the fosfazinomycin pathway. nih.govresearchgate.netrsc.org

Furthermore, the ability of analytical techniques to distinguish between different PTMs is crucial for understanding their biological roles. aptamergroup.com Aptamers, for instance, have shown the capability to discriminate between modified and unmodified forms of proteins. aptamergroup.com

| PTM Type | Description | Key Function |

| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. thermofisher.com | Regulation of enzyme activity and signal transduction. thermofisher.com |

| Glycosylation | Attachment of sugar moieties to proteins. thermofisher.com | Affects protein folding, stability, and cell-cell recognition. thermofisher.com |

| Acetylation | Addition of an acetyl group, often to lysine (B10760008) residues. abcam.com | Regulation of gene expression and protein stability. nih.gov |

| Ubiquitination | Covalent attachment of the protein ubiquitin. abcam.com | Targets proteins for degradation. abcam.com |

Synthetic Routes to this compound Analogues and Mechanistic Probes

The design and synthesis of analogues and mechanistic probes are essential for elucidating the function and mechanism of enzymes that interact with this compound. nih.govnih.govrsc.org These synthetic molecules can act as inhibitors or reporters, providing valuable information about enzyme active sites and catalytic processes. nih.govnih.gov

A common strategy in designing enzyme probes is to link a reporter group, such as a fluorophore, to a substrate-like molecule. nih.gov Changes in the fluorescence properties of the probe upon enzymatic reaction can be used to monitor enzyme activity in real-time. nih.gov For example, fluorophosphonate probes are used to specifically label the active site serine of serine hydrolases. thermofisher.com

Synthetic routes to these probes often involve multi-step processes that require careful planning and execution. beilstein-journals.orgcognitoedu.orgocr.org.uk The choice of reagents and reaction conditions is critical for achieving the desired product with high yield and purity. organic-chemistry.org For instance, the stereochemical outcome of a reaction can often be controlled by adjusting the solvent and temperature. organic-chemistry.org

Mechanistic probes are designed to covalently modify the enzyme's active site, providing a "snapshot" of the enzyme-substrate interaction. rsc.orgthermofisher.com These probes typically contain a reactive functional group that forms a stable bond with a specific amino acid residue in the active site. thermofisher.com

| Probe Type | Design Principle | Application |

| Activity-Based Probes (ABPs) | Covalently modify the active site of a specific class of enzymes. rsc.org | Profile enzyme activity in complex biological samples. rsc.org |

| Affinity-Based Probes (AfBPs) | Bind non-covalently to the enzyme's active site. rsc.org | Can be used for enzyme purification and identification. rsc.org |

| Fluorescent Probes | Contain a fluorophore that changes its emission upon enzymatic reaction. nih.gov | Real-time monitoring of enzyme kinetics. nih.gov |

Computational and Theoretical Investigations of Hydrazinosuccinate

Quantum Chemical Studies on Hydrazinosuccinate Molecular Structure and Reactivity

Quantum chemical methods are employed to examine the electronic structure and intrinsic properties of a molecule, which dictate its chemical behavior and interaction potential.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing a basis for predicting their stability and reactivity. nih.gov For this compound, DFT calculations can be used to optimize its three-dimensional geometry and to compute a range of electronic properties and global reactivity descriptors. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Key parameters calculated via DFT include:

HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical reactivity. A small energy gap suggests that a molecule is more polarizable and chemically reactive. mdpi.com

Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive. mdpi.commdpi.com

Electronegativity (χ): This describes the ability of a molecule to attract electrons. mdpi.com

Chemical Potential (μ): This indicates the tendency of electrons to escape from a system. mdpi.com

Electrophilicity Index (ω): This parameter quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. mdpi.com

These calculations help in understanding how this compound will behave in a biological environment, such as the active site of an enzyme.

| Parameter | Symbol | Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -6.85 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.02 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.83 | Indicates chemical reactivity and stability. mdpi.com |

| Chemical Hardness | η | 2.92 | Measures resistance to deformation of the electron cloud. mdpi.com |

| Chemical Softness | S | 0.34 | Reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electronegativity | χ | 3.94 | Describes the power to attract electrons. mdpi.com |

| Chemical Potential | μ | -3.94 | Measures the escaping tendency of electrons. mdpi.com |

| Electrophilicity Index | ω | 2.66 | Indicates the ability to act as an electrophile. mdpi.com |

A molecule like this compound is not static; it can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies. By mapping these energies, a potential energy landscape can be generated, which reveals the most stable, low-energy conformations of the molecule. nih.gov

This analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation that is complementary to the binding site of its target protein. The low-energy conformations identified through these studies are the most likely candidates for the "bioactive" conformation—the shape the molecule assumes when it binds to and inhibits the enzyme. Computational methods can identify these stable conformers and the energy barriers between them, providing a picture of the molecule's flexibility and structural preferences.

Molecular Dynamics Simulations of this compound-Enzyme Interactions

While quantum chemical studies focus on the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly how they interact with other molecules. youtube.commdpi.com In the case of this compound, MD simulations can model the dynamic process of the inhibitor binding to Aspartate Aminotransferase (AST).

These simulations place the inhibitor and the enzyme in a simulated aqueous environment and use classical mechanics to calculate the movements of every atom over a specific period, often on the scale of nanoseconds to microseconds. youtube.com MD simulations provide detailed insights into:

Binding Stability: By tracking the position of the inhibitor relative to the enzyme's active site over time, MD can assess the stability of the enzyme-inhibitor complex. nih.gov

Conformational Changes: MD can reveal how the enzyme's structure changes to accommodate the inhibitor and, conversely, how the inhibitor adjusts its conformation upon binding. nih.gov

Intermolecular Interactions: The simulation can identify and quantify the specific non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex.

Solvent Effects: The role of water molecules in mediating the binding process can be explicitly modeled and analyzed. nih.gov

MD simulations have been successfully used to study the interactions of other inhibitors with AST, revealing how they block the enzyme's entrance channel and prevent substrates from accessing the active site. researchgate.net A similar approach for this compound would elucidate the dynamic nature of its inhibitory action.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters used to calculate potential energy. | AMBER, CHARMM, GROMOS |

| Water Model | Specifies the model for simulating water molecules. | TIP3P, SPC/E |

| Simulation Time | The total duration of the simulated molecular motion. | 100 - 500 nanoseconds |

| Ensemble | Statistical ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure). mdpi.com | NPT (Isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

Theoretical Modeling of Enzyme Inhibition Kinetics

Computational methods are invaluable for understanding and predicting the kinetics of enzyme inhibition, providing a bridge between molecular interactions and observable reaction rates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., AST) to form a stable complex. nih.gov The primary goals of docking are to predict the binding mode and to estimate the binding affinity, which is often expressed as a scoring function or a free energy of binding value (in kcal/mol). researchgate.netresearchgate.net

In a typical docking study, a 3D model of this compound would be placed into the active site of a known crystal structure of AST (e.g., PDB ID: 3IHJ). biointerfaceresearch.com The software then samples numerous possible conformations and orientations of the ligand, evaluating each based on a scoring function. The results can identify key amino acid residues in the AST active site that interact with the inhibitor. For other AST inhibitors, docking studies have identified crucial interactions with residues such as Arg266, Trp140, and Gly38. biointerfaceresearch.com

| Interacting AST Residue | Interaction Type | Distance (Å) | Functional Group on this compound |

|---|---|---|---|

| Arg386 | Hydrogen Bond / Salt Bridge | 2.8 | α-Carboxylate |

| Arg292 | Hydrogen Bond / Salt Bridge | 2.9 | Distal Carboxylate |

| Trp140 | Hydrogen Bond | 3.1 | Hydrazino Group |

| Tyr225 | Hydrogen Bond | 3.0 | Hydrazino Group |

| Asn194 | Hydrogen Bond | 3.2 | α-Carboxylate |

| Predicted Binding Affinity: -8.5 kcal/mol |

Beyond predicting binding, computational methods can be used to elucidate the detailed step-by-step mechanism of enzyme inhibition. This compound is known to be a slow-binding inhibitor of AST, which suggests a multi-step inhibition mechanism, possibly involving conformational changes or covalent bond formation. acs.org

Computational approaches like combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly suited for this task. In a QM/MM simulation, the core reactive part of the system (e.g., the hydrazino group of the inhibitor and the enzyme's PLP cofactor) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more efficient classical mechanics. This approach allows for the modeling of chemical reactions within the enzyme active site.

By mapping the potential energy surface of the reaction, researchers can:

Identify the structures of transition states.

Calculate the activation energy barriers for each step of the inhibitory pathway.

Determine the relative stability of intermediates.

This level of detail can explain why the inhibition is slow and tight-binding, providing a complete picture of the molecular events that lead to the inactivation of the enzyme. caymanchem.com

Emerging Research Directions and Future Perspectives

Hydrazinosuccinate in Biocatalysis and Green Chemistry Applications

The burgeoning field of green chemistry, which emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances, has found a promising area of exploration in biocatalysis. nih.govfrontiersin.orgmdpi.com Enzymes, as biocatalysts, offer significant advantages due to their high specificity and ability to function under mild conditions, such as ambient temperatures and aqueous solutions. frontiersin.org The exploration of novel enzymatic pathways for the synthesis of complex molecules is a cornerstone of this approach, and the biosynthesis of natural products containing nitrogen-nitrogen (N-N) bonds presents a particularly compelling case. acs.org this compound has emerged as a key intermediate in the biosynthesis of the phosphonate (B1237965) natural product fosfazinomycin, highlighting its potential role in developing greener synthetic routes. rsc.orgd-nb.info

The development of biocatalytic cascades, where multiple enzymatic reactions are performed sequentially, is a key strategy in green chemistry. frontiersin.org The pathway involving this compound is a natural example of such a cascade. By harnessing and potentially engineering the enzymes from this pathway, it may be possible to construct novel synthetic routes to valuable compounds. The specificity of enzymes like FzmQ for this compound suggests that they could be employed in highly selective transformations, a significant advantage over traditional chemical methods that often suffer from a lack of selectivity. rsc.orgacs.org

Future research in this area will likely focus on several key aspects:

Enzyme Discovery and Engineering: Identifying and characterizing new enzymes involved in the biosynthesis and transformation of this compound. acs.org Genetic engineering techniques could then be used to enhance the stability, activity, and substrate scope of these enzymes for industrial applications. frontiersin.org

Pathway Reconstruction: Assembling the entire biosynthetic pathway for compounds like fosfazinomycin in a heterologous host. This would enable the sustainable production of these molecules and their derivatives through fermentation-based processes.

Application in Synthesis: Utilizing enzymes that act on this compound to create novel building blocks for the synthesis of pharmaceuticals and other fine chemicals. This approach aligns with the principles of green chemistry by promoting the use of renewable resources and biocatalysts. mdpi.com

The study of this compound in the context of biocatalysis is not merely an academic exercise but holds significant potential for the development of more sustainable and efficient chemical manufacturing processes. nih.gov

Advanced Spectroscopic Characterization of this compound Complexes

The elucidation of the structure and dynamics of molecules is fundamental to understanding their function. In the study of this compound and its role in biological systems, advanced spectroscopic techniques are indispensable tools. solubilityofthings.com These methods provide detailed insights into the molecular structure, connectivity, and the environment of atoms within a molecule. numberanalytics.comamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in characterizing this compound and its derivatives. For example, ¹H NMR spectroscopy was used to confirm the enzymatic production of N-acetylthis compound from this compound and Ac-CoA by the enzyme FzmQ. researchgate.net The resulting spectra clearly showed the appearance of signals corresponding to the acetylated product, and these were further confirmed by spiking the sample with a synthetic standard of N-acetylthis compound. researchgate.net Furthermore, ³¹P NMR has been employed to study the incorporation of nitrogen from L-aspartate into fosfazinomycin, a process in which this compound is a key intermediate. rsc.org

Mass Spectrometry (MS) is another powerful technique for the analysis of this compound-containing reaction pathways. solubilityofthings.com Liquid chromatography-mass spectrometry (LC-MS) has been used to detect the formation of N-acetyl-hydrazinosuccinate in enzymatic assays, providing evidence for the catalytic activity of FzmQ on this compound. rsc.org High-resolution mass spectrometry (HRMS) is also crucial for confirming the elemental composition of intermediates and products in these biosynthetic pathways. biorxiv.orgbiorxiv.org

While direct spectroscopic studies on metal complexes of this compound are not extensively reported in the reviewed literature, the principles of advanced spectroscopic techniques used for other metal complexes can be applied. aristonpubs.comresearchgate.netijper.orgmdpi.comekb.eg These techniques include:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can provide information about the functional groups involved in coordination to a metal ion. solubilityofthings.com For a this compound complex, one would expect to see shifts in the vibrational frequencies of the carboxylate and hydrazine (B178648) moieties upon complexation.

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes, providing information about the geometry of the coordination sphere. solubilityofthings.com

Electron Spin Resonance (ESR) Spectroscopy: For complexes involving paramagnetic metal ions, ESR can provide detailed information about the electronic structure and the environment of the metal center. researchgate.net

X-ray Absorption Spectroscopy (XAS): This technique can provide information on the oxidation state and coordination environment of the metal in a complex. numberanalytics.com

Future research will likely involve the application of these advanced spectroscopic methods to characterize synthetic metal complexes of this compound, as well as to probe the interactions of this compound with metalloenzymes. The use of multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), could provide even more detailed structural information by correlating the signals of different nuclei, such as ¹H, ¹³C, and ¹⁵N. numberanalytics.com

Spectroscopic Techniques for this compound Analysis

| Technique | Information Provided | Example Application |

|---|---|---|

| ¹H NMR | Proton environment and molecular structure | Confirmation of N-acetylthis compound formation researchgate.net |

| ³¹P NMR | Phosphorus environment and connectivity | Studying fosfazinomycin biosynthesis rsc.org |

| LC-MS | Separation and mass-based detection of molecules | Detecting products in enzymatic assays rsc.org |

| HRMS | Precise mass and elemental composition | Confirming intermediates in biosynthetic pathways biorxiv.orgbiorxiv.org |

Interdisciplinary Approaches in this compound Research

The study of this compound is inherently interdisciplinary, drawing upon principles and techniques from chemistry, biology, and materials science. wikipedia.org Understanding its role as a metabolic intermediate requires a synergistic approach that integrates these diverse fields.

Chemical Biology and Enzymology: The core of this compound research lies at the intersection of chemistry and biology. The elucidation of its role in the biosynthesis of fosfazinomycin is a prime example of chemical biology, where chemical tools are used to probe biological processes. rsc.org This involves the in vitro reconstitution of enzymatic reactions, the chemical synthesis of proposed intermediates like this compound for use in assays, and the use of spectroscopic methods to follow the chemical transformations catalyzed by enzymes. rsc.orgresearchgate.net The study of enzymes that act on this compound, such as the acetyltransferase FzmQ and the adenylosuccinate lyase homolog FzmR, provides fundamental insights into enzyme mechanisms and metabolic pathways. rsc.org

Materials Science: While direct applications of this compound in materials science are not yet established, the broader context of interdisciplinary research suggests potential future directions. wikipedia.orglancaster.ac.uk Materials science involves the design and discovery of new materials with novel properties. skoltech.ru The unique functional groups of this compound—two carboxylic acids and a hydrazine moiety—make it an interesting candidate for the synthesis of novel polymers or coordination polymers (metal-organic frameworks, MOFs). The hydrazine group, in particular, could impart unique redox or coordination properties to such materials. The principles of self-assembly, which are central to materials science, could be applied to create structured materials from this compound and metal ions.

The future of this compound research will likely see a greater integration of these disciplines. For example, the discovery of new enzymes that act on this compound could be accelerated by genome mining and bioinformatics, followed by experimental validation. The development of new materials based on this compound would require a close collaboration between synthetic chemists and materials scientists. This interdisciplinary approach is crucial for unlocking the full potential of this intriguing molecule.

Unexplored Enzymatic Transformations Involving this compound

While the role of this compound as an intermediate in fosfazinomycin biosynthesis is becoming clearer, there remain significant gaps in our understanding of its enzymatic transformations. rsc.org The biosynthetic gene cluster for fosfazinomycin contains several genes encoding proteins whose functions have not yet been assigned, suggesting the existence of unexplored enzymatic reactions. rsc.orgnih.gov

One of the most critical and as yet uncharacterized enzymatic steps is the formation of the N-N bond in this compound itself. It is hypothesized that this occurs through the reaction of L-aspartate with a nitrogen donor, possibly nitrite, to form a diazo intermediate which is then reduced to this compound. rsc.org The enzyme or enzymes responsible for this key transformation have not been definitively identified, although a new family of heme enzymes has been implicated in hydrazine formation in other pathways. nih.gov The discovery and characterization of this enzyme would be a major breakthrough in the field of N-N bond biochemistry. acs.org

Furthermore, the steps immediately following the formation of this compound are also an area of active investigation. In the proposed pathway for fosfazinomycin biosynthesis, this compound is acetylated by FzmQ, and the resulting N-acetyl-hydrazinosuccinate is then acted upon by FzmR, an adenylosuccinate lyase homolog, to eliminate acetylhydrazine. rsc.org While the activities of FzmQ and FzmR have been demonstrated in vitro, the broader substrate scope and potential for alternative reactions of these enzymes remain largely unexplored. rsc.org

There is also the possibility that this compound could be a substrate for other, as yet unknown, enzymatic transformations in different organisms or under different metabolic conditions. The discovery of novel enzymes that can perform new chemistry on this compound could open up new avenues for biocatalysis and synthetic biology. mdpi.comvapourtec.com For example, enzymes that could catalyze the following transformations would be of significant interest:

Oxidation/Dehydrogenation: An enzyme that could oxidize the hydrazine moiety could lead to the formation of interesting reactive intermediates.

C-N Lyase Activity: An enzyme that could cleave a C-N bond in this compound could generate novel building blocks. C-N lyases are known to be involved in the generation of substituted amino acids. mt.com

Transferase Reactions: Enzymes that could transfer the hydrazino group of this compound to other acceptor molecules would be valuable for creating new N-N bond-containing compounds.

The search for these novel enzymatic activities can be guided by genome mining, where the genomes of various organisms are screened for genes that are homologous to known enzymes but may have evolved new functions. High-throughput screening methods can then be used to test the activity of these candidate enzymes on this compound. The capture and characterization of reactive intermediates in these enzymatic reactions will be crucial for elucidating the full catalytic cycle. rsc.org

Potential Unexplored Enzymatic Reactions of this compound

| Enzyme Class | Potential Transformation | Significance |

|---|---|---|

| N-N Bond Forming Enzyme | Formation of this compound from L-aspartate | Elucidating the key step in hydrazine biosynthesis nih.gov |

| Oxidoreductase | Oxidation or dehydrogenation of the hydrazine group | Generation of novel reactive intermediates |

| C-N Lyase | Cleavage of a C-N bond | Production of new chemical building blocks mt.com |

| Transferase | Transfer of the hydrazino group to other molecules | Synthesis of new N-N bond-containing compounds |

Q & A

Q. What established methods are used to synthesize hydrazinosuccinate in laboratory settings?

this compound synthesis typically involves enzymatic or chemical pathways. For example, enzymatic acetylation using acetyltransferase FzmQ with acetyl-CoA (Ac-CoA) as a cofactor has been validated, producing N-acetylthis compound. Key steps include:

Q. How is this compound characterized to confirm structural identity and purity?

A multi-technique approach is recommended:

- LC-MS : To verify molecular weight and detect intermediates.

- NMR : To resolve rotational isomers (e.g., NMR in DO at 600 MHz) and confirm acetylation sites (Figure 3a–c in ).

- Kinetic assays : For enzymatic activity validation.

- Purity assessments via HPLC with UV detection (≥95% purity threshold).

Advanced Research Questions

Q. What experimental strategies optimize this compound acetylation by FzmQ?

Optimization involves:

- Substrate specificity testing : FzmQ shows no activity toward L-Asp, L-Arg, or L-Glu, confirming selectivity for this compound .

- Catalytic efficiency tuning : Adjusting pH (optimal range: 7.0–7.5) and temperature (25–37°C) to enhance () .

- Competitive inhibition studies : Use structural analogs to probe active-site interactions.

| Parameter | Value | Method |

|---|---|---|

| Spectrophotometric assay | ||

| Spectrophotometric assay |

Q. How should researchers address contradictory NMR data in this compound studies?

Contradictions (e.g., rotational isomerism) require:

- Replicate experiments : Confirm reproducibility under identical conditions.

- Multi-technique validation : Cross-validate with LC-MS and kinetic data.

- Dynamic NMR analysis : Resolve isomer interconversion rates by varying temperature or solvent .

- Literature benchmarking : Compare findings with prior studies on analogous compounds (e.g., acetylated amino acids) .

Q. What methodological frameworks guide hypothesis formulation for this compound biosynthesis?

Use structured frameworks to ensure rigor:

- PICO : Define Population (enzyme systems), Intervention (FzmQ acetylation), Comparison (non-substrate amino acids), Outcome (catalytic efficiency).

- FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

- Contradiction analysis : Map kinetic data against structural models to resolve enzyme-substrate mismatches .

Data Analysis & Reporting

Q. How should researchers document this compound experiments for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Main text : Summarize key findings (≤5 compounds), with detailed methods in supplements.

- Supporting information : Include raw NMR spectra, LC-MS chromatograms, and kinetic datasets .

- Ethical reporting : Disclose conflicts of interest and funding sources .

Q. What statistical approaches are appropriate for analyzing this compound enzyme kinetics?

- Michaelis-Menten curve fitting : Use nonlinear regression to derive and .

- Error analysis : Report standard deviations from triplicate experiments.

- Substrate inhibition modeling : If activity declines at high [S], apply modified equations .

Safety & Compliance

Q. What safety protocols are critical when handling this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.